benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
CAS No.: 442159-34-4
Cat. No.: VC0104608
Molecular Formula: C₁₂H₁₆O₄
Molecular Weight: 224.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442159-34-4 |
---|---|
Molecular Formula | C₁₂H₁₆O₄ |
Molecular Weight | 224.25 |
IUPAC Name | benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
Standard InChI | InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 |
SMILES | CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is an organic compound identified by the CAS number 442159-34-4. It possesses a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol . The compound is also known by alternative names including benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate and (2S,3R)-2,3-Dihydroxy-2-methylbutanoic Acid Phenylmethyl Ester . This compound represents a specific stereoisomer with defined configurations at two stereocenters, which significantly influences its biochemical properties and functions in biological systems.
Structural Features and Configuration
The compound features a benzyl group attached via an ester linkage to a 2,3-dihydroxy-2-methylbutanoate moiety . Critically, it possesses two stereogenic centers with specific configurations: a (2S) configuration at the quaternary carbon bearing the carboxyl group and a methyl group, and a (3R) configuration at the carbon bearing a hydroxyl group . This precise stereochemical arrangement is essential for its biological activity and participation in enzymatic reactions within metabolic pathways.
The structural representation can be defined through various chemical notations:
Notation Type | Representation | Source |
---|---|---|
SMILES | CC@HO | |
InChI | InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 | |
InChIKey | QXJHVANPLATLCH-SKDRFNHKSA-N |
Physical and Chemical Properties
Physical Characteristics
Based on the available data, benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate possesses the following physical properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 224.25 g/mol | |
Physical State | Solid (inferred from handling instructions) | |
Recommended Storage Temperature | -20°C | |
Shipping Temperature | Room Temperature |
Chemical Reactivity
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate contains several functional groups that contribute to its chemical reactivity. The ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid—(2S,3R)-2,3-dihydroxy-2-methylbutanoic acid . The two hydroxyl groups present in the structure are capable of participating in various reactions typical of alcohols, including esterification, oxidation, and hydrogen bonding. These functional groups also make the compound potentially useful as a chiral building block in organic synthesis.
Biochemical Significance and Metabolic Role
Role in Amino Acid Biosynthesis
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate plays a crucial role in the metabolic pathways related to amino acid synthesis. It serves as an intermediate in the synthesis of (S)-alpha-Acetolactic Acid, which is one of the enantiomers of acetolactate. This compound is particularly significant in the biosynthesis of branched-chain amino acids, especially valine and leucine, in bacterial and yeast systems.
Enzymatic Interactions
The compound is metabolically connected to acetolactate, which serves as a substrate for acetolactate decarboxylase, an enzyme involved in the biosynthesis of branched-chain amino acids. The specific stereochemical configuration of benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is critical for enzyme recognition and proper functioning within these biochemical pathways. This stereoselectivity highlights the importance of chirality in biological systems and enzymatic processes.
Metabolic Role | Description | Source |
---|---|---|
Intermediate Synthesis | Precursor to (S)-alpha-Acetolactic Acid | |
Amino Acid Pathway | Involved in valine and leucine biosynthesis | |
Enzymatic Process | Related to acetolactate decarboxylase activity |
Synthesis Methods and Approaches
Stereoselective Methods
Achieving the specific (2S,3R) configuration requires sophisticated stereoselective synthesis approaches. Related compounds have been synthesized using techniques such as asymmetric catalysis, stereoselective reductions, or starting from naturally occurring chiral compounds. For example, the Horner-Wadsworth-Emmons reaction has been utilized in the preparation of related enoate esters , which could serve as precursors in a synthetic pathway toward this compound.
One potential approach might involve starting with a suitably protected derivative of (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid and performing a benzylation reaction to install the benzyl group. Alternatively, stereoselective hydroxylation of appropriate precursors could be employed to establish the required stereochemistry.
Future Research Directions
Areas for Further Investigation
Several aspects of this compound warrant further investigation, including:
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Comprehensive characterization of its spectroscopic properties
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Optimization of stereoselective synthesis methods for large-scale production
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Exploration of its potential role in other biochemical pathways beyond amino acid biosynthesis
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Development of derivatives with enhanced biological activity or improved properties
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Investigation of its potential as a chiral auxiliary in asymmetric synthesis
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